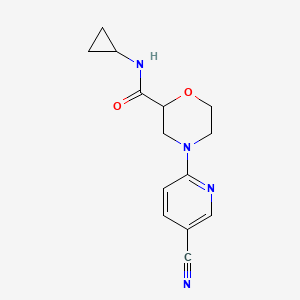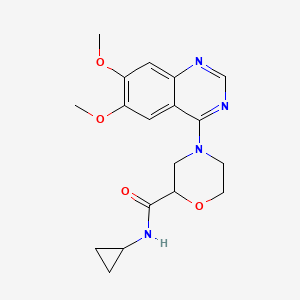
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate is a complex organic compound characterized by the presence of cyclopropylmethyl groups, acetamido groups, and triiodobenzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Triiodobenzene Core: The triiodobenzene core can be synthesized by iodination of a suitable benzene derivative using iodine and an oxidizing agent such as nitric acid.
Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a suitable amine.
Attachment of Cyclopropylmethyl Groups: The cyclopropylmethyl groups can be attached via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a radiopaque contrast agent in medical imaging due to the presence of iodine atoms.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The iodine atoms in the compound can block x-rays, making it useful as a contrast agent in imaging techniques. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Iohexol: Another triiodobenzene derivative used as a contrast agent in medical imaging.
Iopamidol: A similar compound with applications in radiographic imaging.
Uniqueness
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate is unique due to the presence of cyclopropylmethyl groups, which may confer distinct steric and electronic properties compared to other triiodobenzene derivatives. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C18H18I3NO5 |
|---|---|
Peso molecular |
709.1 g/mol |
Nombre IUPAC |
bis(cyclopropylmethyl) 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H18I3NO5/c1-8(23)22-16-14(20)11(17(24)26-6-9-2-3-9)13(19)12(15(16)21)18(25)27-7-10-4-5-10/h9-10H,2-7H2,1H3,(H,22,23) |
Clave InChI |
PGFFNHXNBOZNKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC2CC2)I)C(=O)OCC3CC3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12267613.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267627.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine](/img/structure/B12267630.png)
![4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267638.png)

![5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267641.png)
![2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone](/img/structure/B12267649.png)
![4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B12267656.png)
acetic acid](/img/structure/B12267661.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile](/img/structure/B12267672.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline](/img/structure/B12267673.png)

![N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12267687.png)
![4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267694.png)
